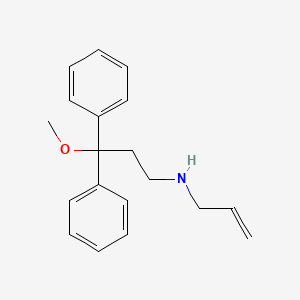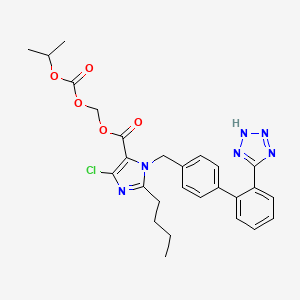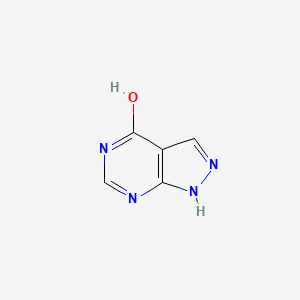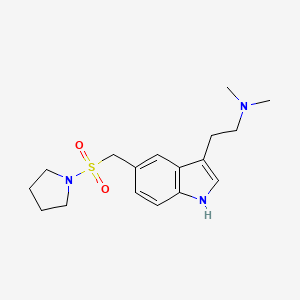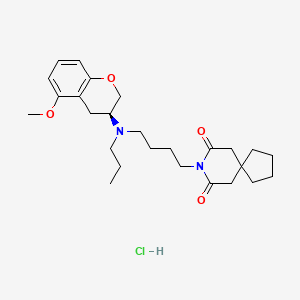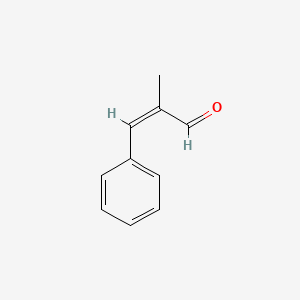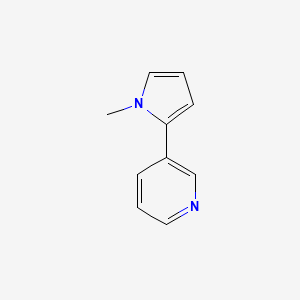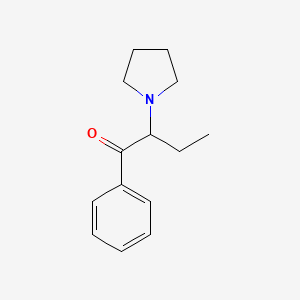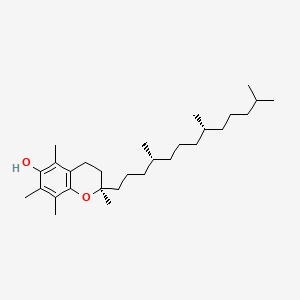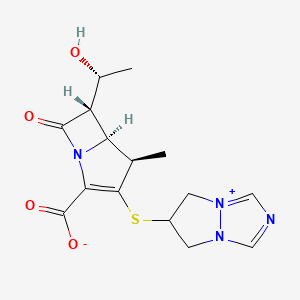
Biapenem
Übersicht
Beschreibung
Biapenem is a carbapenem antibiotic . It has in vitro activity against anaerobes and is a broad-spectrum antibiotic medication used to treat various bacterial infections . It belongs to the class of antibiotics known as third-generation cephalosporins . This medication works by inhibiting the growth and reproduction of bacteria, helping the immune system eliminate the infection .
Synthesis Analysis
The synthesis process of Biapenem includes the hydrogenation reaction of the compound shown in expression I to eliminate the protecting group inside the buffer solution or the mixed liquid of buffer solution and organic solvent in the presence of a catalyst of Pd or Pt containing compound and the subsequent collection of Biapenem from the reaction product .
Molecular Structure Analysis
Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . It has a triazolium group and a β-methyl substitution at C-1 on the carbapenem nucleus .
Physical And Chemical Properties Analysis
Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Treatment of Sepsis
Biapenem is a carbapenem antibiotic that has shown promise in the treatment of sepsis. A study aimed at optimizing Biapenem therapy for septic patients evaluated its pharmacokinetics and efficacy. The research found that maintaining the free antimicrobial drug concentration above the minimum inhibitory concentration (MIC) for 70% of the time is associated with favorable clinical outcomes .
Pharmacokinetics in Septic Populations
Due to limited data on Biapenem’s pharmacokinetics in septic populations, research has been conducted to fill this gap. A population pharmacokinetic approach was used to characterize the pharmacokinetics of Biapenem in septic patients, which is crucial for dosing optimization .
Synergistic Effects with Traditional Chinese Medicine
Biapenem has been studied in combination with Xuebijing Injection, a traditional Chinese medicine, for its synergistic effects against sepsis. Metabolomic studies have provided insights into the plasma metabolome alterations in sepsis after the intervention of this combination, suggesting a significant regulation of endogenous metabolites and metabolic pathways .
Efficacy Against Bacterial Infections
Clinical trials have demonstrated Biapenem’s efficacy in treating a variety of bacterial infections, including intra-abdominal infections, lower respiratory tract infections, and complicated urinary tract infections. Its clinical and bacteriological efficacy was found to be similar to that of imipenem/cilastatin .
Bactericidal Activity
Biapenem has exhibited marked bactericidal effects against clinically relevant bacteria such as P. aeruginosa, S. aureus, E. coli, and K. pneumoniae. Its activity was enhanced in the presence of human serum, indicating its potential for treating infections caused by these pathogens .
Dosing Optimization
The pharmacokinetic data obtained from septic patients have been used to develop a model for dosing optimization. This model helps in determining the appropriate dosage of Biapenem to achieve the desired therapeutic effect while minimizing the risk of adverse effects .
Wirkmechanismus
Target of Action
Biapenem, a carbapenem antibiotic, primarily targets the penicillin-binding proteins (PBPs) located on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
Biapenem functions as a robust bacterial cell wall synthesis inhibitor . It binds to the PBPs, thereby inhibiting the cross-linking of peptidoglycan, which is a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing bacterial cell lysis and death .
Biochemical Pathways
Biapenem affects several biochemical pathways. A study found that biapenem regulated 42 metabolites, mainly including amino acids, glycerophospholipids, and acylcarnitines . These metabolites are involved in various biochemical pathways, indicating that biapenem can influence a wide range of metabolic processes within the bacterial cell .
Pharmacokinetics
Biapenem is administered intravenously. After a 300-mg intravenous infusion over 30 minutes to healthy volunteers, a peak plasma concentration of about 19 mg/ml is reached 30 minutes after the end of the infusion . The pharmacokinetics of biapenem in septic patients was best described by a two-compartment model with first-order elimination characterized by the parameters clearance (CL), central volume (V1), peripheral volume (V2), and intercompartmental clearance (Q) . Creatinine clearance (CLCR) was identified as a significant covariate influencing biapenem CL, while blood urea nitrogen (BUN) was a significant covariate influencing biapenem Q .
Result of Action
The primary result of biapenem’s action is the inhibition of bacterial growth and reproduction . It demonstrates potent activity against many Gram-positive and Gram-negative bacteria . In the context of tuberculosis, biapenem treatment significantly boosted the activation status of the innate immune arm-macrophages by augmenting p38 signaling . It also helped generate a long-lived central memory T-cell subset, leading to a significant reduction in the recurrence of tuberculosis due to reactivation and reinfection .
Action Environment
The action of biapenem can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. A study found that the combination of biapenem and Xuebijing injection exhibited a synergistic effect by affecting some key endogenous metabolites . Furthermore, the patient’s health status, particularly kidney function, can impact the drug’s pharmacokinetics . Therefore, the action, efficacy, and stability of biapenem can be influenced by the environment in which it is administered.
Safety and Hazards
Biapenem should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .
Zukünftige Richtungen
Biapenem has been used in trials studying the treatment of bacterial infections . A study compared the real-world efficacy and safety of Biapenem and Meropenem for treating severe community-acquired pneumonia (SCAP) in children . The study found that the efficacy and safety of Biapenem are comparable to Meropenem in the treatment of children with SCAP .
Eigenschaften
IUPAC Name |
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-YJFSRANCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046435 | |
| Record name | Biapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biapenem | |
CAS RN |
120410-24-4 | |
| Record name | Biapenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biapenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Biapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Biapenem exert its antibacterial effect?
A1: Biapenem is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , , , ] By binding to PBPs, Biapenem disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. [, , , , ]
Q2: What is the molecular formula and weight of Biapenem?
A2: The molecular formula of Biapenem is C22H24N4O5S2, and its molecular weight is 476.58 g/mol. [, , ]
Q3: Is there spectroscopic data available for Biapenem?
A3: Yes, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection to determine Biapenem concentrations in biological samples. The UV detection wavelength is typically set at 294 nm or 300 nm. [, , ]
Q4: How stable is Biapenem in different infusion solutions?
A4: Studies have shown that Biapenem exhibits good stability in 0.9% Sodium Chloride injection and 5% Glucose injection for up to 10 hours. [] Stability in Glucose and Sodium Chloride injection and 10% Glucose injection is shorter, with degradation exceeding 5% after 8 hours and 5 hours, respectively. [] Notably, Biapenem is unstable in Compound Sodium Chloride Injection, degrading more than 5% within 3 hours. []
Q5: Are there any challenges related to the formulation of Biapenem?
A5: Biapenem, like many β-lactam antibiotics, can be susceptible to hydrolysis, particularly in the presence of certain excipients or under specific pH conditions. [, ] Formulation strategies often focus on optimizing pH, selecting appropriate excipients, and utilizing lyophilization techniques to enhance its stability and solubility. [, ]
Q6: How is Biapenem absorbed and distributed in the body?
A6: Biapenem is administered intravenously, achieving peak plasma concentrations at the end of infusion. [, , ] It exhibits a two-compartment pharmacokinetic model with good tissue penetration, including the biliary tract and pancreas. [, , ]
Q7: What are the primary routes of Biapenem elimination?
A7: Biapenem is primarily eliminated via renal excretion, with a significant portion excreted unchanged in the urine. [, , ] The cumulative urinary excretion rate within 12 hours after administration has been reported to be around 33% to 63%. [, , ]
Q8: How do the pharmacokinetics of Biapenem differ between adults and children?
A8: Pharmacokinetic studies in pediatric patients are limited, but research suggests that body weight and creatinine clearance significantly influence Biapenem pharmacokinetic parameters in children. [, ] Dosing regimens for pediatric patients are often weight-based and adjusted for renal function. [, ]
Q9: What is the pharmacodynamic target of Biapenem?
A9: The pharmacodynamic target of Biapenem is the time above the minimum inhibitory concentration (MIC) for the targeted bacteria (T>MIC). [, , ] Achieving a specific T>MIC is crucial for optimal bacterial killing and clinical efficacy. [, , ]
Q10: What types of bacterial infections is Biapenem effective against?
A10: Biapenem demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including those commonly implicated in lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , ]
Q11: Has Biapenem been evaluated in clinical trials?
A11: Yes, multiple clinical trials have investigated the efficacy and safety of Biapenem in treating various bacterial infections. [, , , ] These trials have demonstrated that Biapenem exhibits comparable efficacy and safety profiles to other carbapenems, like meropenem and imipenem/cilastatin. [, , , ]
Q12: Are there any specific patient populations where Biapenem might be particularly beneficial?
A12: While not explicitly stated in the provided research, Biapenem's favorable safety profile and pharmacokinetic properties, such as its good tissue penetration, make it a potentially valuable option for specific patient populations, such as those with complicated intra-abdominal infections or those requiring prolonged antibiotic therapy. [, ]
Q13: What are the known mechanisms of resistance to Biapenem?
A13: Resistance to Biapenem can arise from several mechanisms, including the production of carbapenemases, particularly metallo-β-lactamases (MBLs) like IMP, NDM, and VIM, and alterations in PBPs. [, , ] Resistance can also be mediated by a combination of reduced permeability due to porin mutations and overexpression of efflux pumps. [, , ]
Q14: What are the potential safety concerns associated with Biapenem use?
A15: As with all antibiotics, Biapenem can cause adverse effects, though they are typically mild and transient. [, , ] Common adverse effects include gastrointestinal disturbances like nausea, vomiting, and diarrhea, as well as skin rash and injection site reactions. [, , ]
Q15: How does the safety profile of Biapenem compare to other carbapenems?
A16: Biapenem generally demonstrates a favorable safety profile comparable to other carbapenems. [, , ] Some studies suggest it might be associated with a lower incidence of certain adverse effects, such as central nervous system toxicity, compared to imipenem/cilastatin. [, ]
Q16: What are the current research focuses for improving Biapenem therapy?
A17: Current research efforts focus on optimizing Biapenem dosing regimens based on population pharmacokinetic/pharmacodynamic (PK/PD) analyses, particularly in critically ill patients and pediatric populations. [, , ] Additionally, exploring Biapenem's potential for combination therapy with other antibiotics to combat multidrug-resistant infections is an active area of investigation. [, , ]
Q17: Are there any promising strategies for overcoming Biapenem resistance?
A18: Strategies to combat Biapenem resistance include developing novel β-lactamase inhibitors that can effectively target carbapenemases, particularly MBLs. [, , , ] Another approach involves designing Biapenem derivatives with improved stability against enzymatic hydrolysis or enhanced penetration through bacterial porins. [, , , ]
Q18: How can computational chemistry and modeling be utilized in Biapenem research?
A19: Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in understanding Biapenem's interactions with its targets, designing new derivatives with improved properties, and predicting potential resistance mechanisms. [, , ]
Q19: What are the future directions for Biapenem research?
A19: Future research should focus on:
- Expanding PK/PD studies in diverse patient populations, including critically ill patients, pediatric populations, and those with renal impairment, to optimize dosing regimens and improve clinical outcomes. [, , ]
- Developing novel drug delivery systems to enhance Biapenem's penetration into specific tissues or organs, such as the lungs or brain, where infections can be challenging to treat. [, ]
- Exploring the potential of Biapenem in combination therapies with other antibiotics or adjunctive therapies to combat multidrug-resistant infections effectively. [, , ]
- Investigating the potential for biomarkers to predict treatment response, monitor for the emergence of resistance, and personalize Biapenem therapy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



